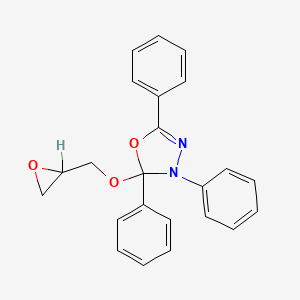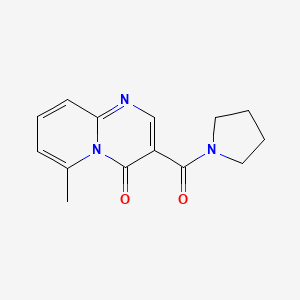
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a hydroxyphenyl group, an imidazo-thiadiazine ring, and a hydrobromide salt. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves multiple steps. One common method includes the reaction of 3,5-di-t-butyl-4-hydroxyphenacyl bromide with thiourea in acetone. The mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazo-thiadiazine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while substitution reactions can produce various derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the imidazo-thiadiazine ring may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-6-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine
- 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl
Uniqueness
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Propiedades
Número CAS |
117829-33-1 |
|---|---|
Fórmula molecular |
C19H26BrN3O2S |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,6-dihydroimidazo[2,1-b][1,3,4]thiadiazin-7-one;hydrobromide |
InChI |
InChI=1S/C19H25N3O2S.BrH/c1-18(2,3)12-7-11(8-13(16(12)24)19(4,5)6)14-10-25-17-20-15(23)9-22(17)21-14;/h7-8,24H,9-10H2,1-6H3;1H |
Clave InChI |
VQCDCEULRZROPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3CC(=O)N=C3SC2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



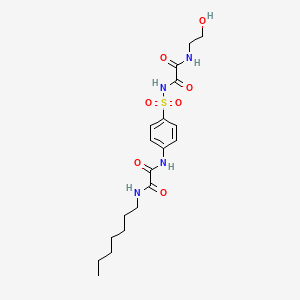

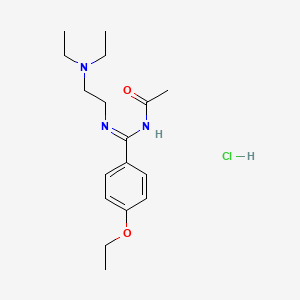
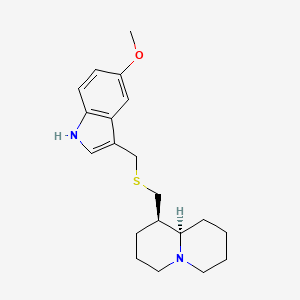
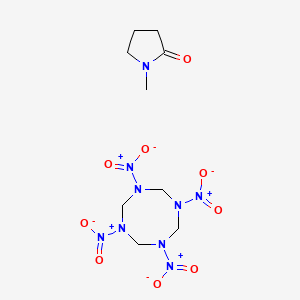
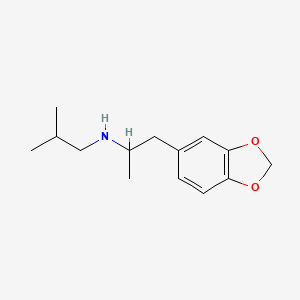

![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
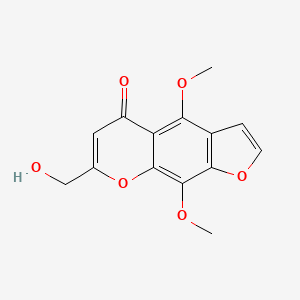
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
